Product packaging for 4-[1-(Cyclopropylamino)ethyl]benzonitrile(Cat. No.:)

4-[1-(Cyclopropylamino)ethyl]benzonitrile

Cat. No.: B13166019
M. Wt: 186.25 g/mol
InChI Key: BZWJXSZCYSSFNN-UHFFFAOYSA-N
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Description

4-[1-(Cyclopropylamino)ethyl]benzonitrile is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This benzonitrile derivative features a cyclopropylaminoethyl side chain, a structural motif found in compounds investigated for their potential to inhibit nitric oxide synthase (NOS) . As such, this chemical is a valuable reference standard and building block in medicinal chemistry research, particularly in the development of novel therapeutic agents for the treatment of inflammatory diseases, pain, and osteoarthritis . The core research value of this compound and its analogs lies in their application in studying pathways related to inflammation. Research indicates that similar phenylheteroalkylamine derivatives can inhibit the production of nitric oxide, a key signaling molecule in inflammatory processes . This mechanism is relevant for preclinical studies investigating conditions such as rheumatoid arthritis and inflammatory bowel disease . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B13166019 4-[1-(Cyclopropylamino)ethyl]benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-[1-(cyclopropylamino)ethyl]benzonitrile

InChI

InChI=1S/C12H14N2/c1-9(14-12-6-7-12)11-4-2-10(8-13)3-5-11/h2-5,9,12,14H,6-7H2,1H3

InChI Key

BZWJXSZCYSSFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC2CC2

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 4-[1-(Cyclopropylamino)ethyl]benzonitrile

Established methods for the synthesis of this compound and similar chiral amines often rely on robust and well-understood reactions such as reductive amination. These pathways provide reliable access to the target compound, although they may sometimes require stoichiometric reagents or multiple steps to achieve the desired stereoselectivity.

The most direct and widely used method for incorporating the cyclopropylamino group is through the reductive amination of a carbonyl precursor. researchgate.netresearchgate.net This reaction typically involves the condensation of 4-acetylbenzonitrile (B130643) with cyclopropylamine (B47189) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The choice of reducing agent is critical and can influence the reaction conditions and outcomes. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each has its own advantages regarding reactivity and selectivity. For instance, sodium triacetoxyborohydride is often favored for its mildness and effectiveness under slightly acidic conditions, which can facilitate imine formation.

An alternative, though less direct, amination strategy could involve the nucleophilic substitution of a suitable leaving group. For example, 4-(1-chloroethyl)benzonitrile could be reacted with cyclopropylamine. This approach, however, is often less efficient and may lead to more side products compared to reductive amination.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Protic solvents (e.g., methanol (B129727), ethanol)Inexpensive, readily availableCan reduce the ketone precursor; requires careful pH control
Sodium Cyanoborohydride (NaCNBH₃)Aprotic or protic solvents, slightly acidic pHSelective for the iminium ion over the ketoneHighly toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aprotic solvents (e.g., dichloroethane, THF)Mild, high-yielding, tolerant of many functional groupsMore expensive, moisture-sensitive

One of the most traditional methods for introducing a nitrile group is the Sandmeyer reaction, starting from 4-aminoacetophenone. This involves diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) cyanide salt. Another approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide, such as 4-bromoacetophenone, using copper(I) cyanide, often at elevated temperatures.

More modern approaches to benzonitrile (B105546) synthesis include the dehydration of an aldoxime derived from 4-formylbenzonitrile or the direct conversion of a benzaldehyde (B42025) using reagents like hydroxylamine (B1172632) hydrochloride. researchgate.net These methods can offer milder reaction conditions and improved yields.

The creation of the single stereocenter in this compound with a high degree of enantiomeric purity is a key challenge. Established methods for achieving this often rely on the use of chiral auxiliaries. researchgate.net A chiral auxiliary can be temporarily attached to either the amine or the ketone precursor to direct the approach of the other reactant, leading to a diastereoselective C-N bond formation. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. For example, a chiral sulfinamide auxiliary, such as one of Ellman's auxiliaries, can be condensed with 4-acetylbenzonitrile to form a chiral N-sulfinyl imine. Diastereoselective reduction of this intermediate, followed by acidic removal of the sulfinyl group, would yield the chiral amine. researchgate.net

Another strategy is the resolution of the racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Advanced Synthetic Approaches and Reaction Development

More recent advances in organic synthesis offer more efficient and elegant solutions for the preparation of chiral amines like this compound. These methods often employ catalytic systems to achieve high levels of stereocontrol, minimizing waste and improving atom economy.

Transition metal-catalyzed asymmetric hydrogenation of a prochiral imine is a powerful strategy for the enantioselective synthesis of chiral amines. nih.gov The imine, formed from 4-acetylbenzonitrile and cyclopropylamine, can be hydrogenated using a chiral catalyst, typically based on rhodium, ruthenium, or iridium, ligated with a chiral phosphine (B1218219) ligand (e.g., BINAP). This approach can provide high enantiomeric excess (ee) and is often used in industrial settings for the large-scale production of chiral amines. nih.gov

Another advanced catalytic method for C-N bond formation is asymmetric reductive amination. researchgate.net This can be achieved using biocatalysis, employing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms). researchgate.net These enzymes can catalyze the reduction of the imine intermediate with high stereoselectivity, often operating under mild, aqueous conditions. The specificity of the enzyme can be tuned through protein engineering to favor the desired enantiomer of the product.

Table 2: Overview of Advanced Catalytic Methods

MethodCatalyst/ReagentKey Features
Asymmetric HydrogenationChiral Rh, Ru, or Ir complexes (e.g., with BINAP)High enantioselectivity, high yields, atom economical
Asymmetric Reductive Amination (Biocatalysis)Imine Reductases (IREDs), Reductive Aminases (RedAms)Excellent stereocontrol, mild and green conditions, high specificity
Catalytic Decarboxylative C-N FormationCu(OAc)₂ with a ligand like DMAPUses carboxylic acids as starting materials, generates N₂ and CO₂ as byproducts nih.gov

Modern organic synthesis techniques, such as flow chemistry and photoredox catalysis, could also be applied to the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and reproducibility for reactions such as reductive amination by allowing for precise control over reaction parameters.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for C-N bond formation. pageplace.de While direct application to this specific molecule might be novel, related photoredox-mediated aminations of C(sp³)-H bonds or other precursors could potentially be developed, offering new avenues for its synthesis under mild conditions.

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of this compound necessitates the integration of green chemistry principles to ensure environmental sustainability and economic viability. Key strategies focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Another important aspect of green synthesis is the choice of solvents . Traditional organic solvents often pose environmental and health risks. The development of reactions in greener solvents such as water, ethanol, or even under solvent-free conditions is a key area of research. For instance, recent advancements have explored the use of thermomorphic multiphase systems (TMS) with greener solvents like methanol for catalyst recycling in reductive amination processes, demonstrating high yields and catalyst stability over extended periods.

Atom economy is a core principle of green chemistry, and synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, being a condensation-reduction sequence, generally exhibits good atom economy.

Furthermore, the use of biocatalysis represents a frontier in the green synthesis of chiral amines. Enzymes such as imine reductases (IREDs) and transaminases can catalyze the asymmetric synthesis of amines with high enantioselectivity under mild reaction conditions, often in aqueous media. This approach can be particularly valuable for producing specific stereoisomers of this compound if required for certain applications.

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors and the strategic use of advanced intermediates. The most common synthetic approach involves the reaction of 4-acetylbenzonitrile with cyclopropylamine.

Synthesis of 4-Acetylbenzonitrile

4-Acetylbenzonitrile is a crucial starting material. Several methods for its synthesis have been reported, with a growing emphasis on greener and more scalable processes.

One common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzonitrile . However, this method often uses stoichiometric amounts of Lewis acids like aluminum chloride, which can generate significant waste.

More environmentally benign approaches are being explored. The direct ammoxidation of alkylbenzenes , such as 4-ethylbenzonitrile, offers a more atom-economical route to benzonitriles. This process is often carried out in the gas phase over transition metal oxide catalysts.

Another green approach involves the use of ionic liquids as recyclable catalysts and solvents. For instance, the synthesis of benzonitriles from benzaldehydes using hydroxylamine in an ionic liquid medium has been shown to be highly efficient, with the ionic liquid being easily recovered and reused. beilstein-journals.orgchemsynthesis.com

The table below summarizes some of the synthetic routes to 4-acetylbenzonitrile.

Starting MaterialReagents and ConditionsKey Advantages/Disadvantages
BenzonitrileAcetyl chloride, AlCl3Well-established, but generates significant waste.
4-EthylbenzonitrileO2, NH3, catalystMore atom-economical, suitable for industrial scale.
4-BromobenzonitrileOrganometallic reagentsCan be high yielding but may use expensive reagents.
BenzaldehydeHydroxylamine, Ionic LiquidGreen, recyclable catalyst/solvent system. beilstein-journals.orgchemsynthesis.com

Synthesis of Cyclopropylamine

Cyclopropylamine is another key precursor. Industrial-scale production of cyclopropylamine has evolved to improve efficiency, safety, and environmental impact.

A widely used industrial route starts from γ-butyrolactone . This process typically involves ring-opening to form a 4-halobutyrate ester, followed by cyclization to a cyclopropanecarboxylate (B1236923) ester. Subsequent amidation to cyclopropanecarboxamide (B1202528) and a Hofmann rearrangement yields cyclopropylamine. rsc.org A continuous-flow microreaction system has been developed for the Hofmann rearrangement step, which significantly improves efficiency and safety. researchgate.net

Other synthetic methods include the reductive amination of cyclopropanecarboxaldehyde or the reaction of cyclopropyl (B3062369) halides with ammonia . longdom.org Greener approaches are being developed that utilize biocatalysts or start from renewable resources.

The following table outlines common synthetic pathways to cyclopropylamine.

Starting MaterialKey StepsScalability and Green Aspects
γ-ButyrolactoneRing-opening, cyclization, amidation, Hofmann rearrangementWell-established for large-scale production; continuous-flow methods improve safety and efficiency. rsc.orgresearchgate.net
CyclopropanecarboxaldehydeReductive aminationA direct route, can be performed under green conditions. longdom.org
Cyclopropyl halidesNucleophilic substitution with ammoniaA straightforward method, but may require harsh conditions. longdom.org

Synthesis of Advanced Intermediates

An alternative synthetic strategy towards this compound involves the preparation of an advanced intermediate, such as 4-(1-chloroethyl)benzonitrile . This intermediate can then undergo a nucleophilic substitution reaction with cyclopropylamine.

The synthesis of 4-(1-chloroethyl)benzonitrile can be achieved from 4-acetylbenzonitrile by reduction to the corresponding alcohol, 4-(1-hydroxyethyl)benzonitrile, followed by chlorination using a reagent like thionyl chloride or phosphorus pentachloride.

The subsequent reaction of 4-(1-chloroethyl)benzonitrile with cyclopropylamine would proceed via a nucleophilic substitution mechanism to yield the final product. This route offers an alternative to direct reductive amination and can be advantageous in certain synthetic contexts. The reaction conditions would need to be optimized to favor the desired substitution product and minimize potential side reactions.

The table below presents a plausible two-step synthesis via an advanced intermediate.

IntermediatePrecursorReagents for Intermediate SynthesisSubsequent Reaction with Cyclopropylamine
4-(1-Hydroxyethyl)benzonitrile4-AcetylbenzonitrileNaBH4 or catalytic hydrogenation-
4-(1-Chloroethyl)benzonitrile4-(1-Hydroxyethyl)benzonitrileSOCl2 or PCl5Nucleophilic substitution in the presence of a base.

Reaction Mechanisms and Chemical Transformations

Mechanistic Elucidation of Synthetic Pathways

The synthesis of 4-[1-(Cyclopropylamino)ethyl]benzonitrile typically proceeds through the nucleophilic addition of cyclopropylamine (B47189) to a carbonyl precursor.

The formation of this compound from a carbonyl compound, such as 4-acetylbenzonitrile (B130643), and cyclopropylamine is a classic example of nucleophilic addition to a carbonyl group, leading to an imine, which is subsequently reduced. openstax.orglibretexts.orglibretexts.org The reaction is generally acid-catalyzed and involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-acetylbenzonitrile. This results in the formation of a tetrahedral intermediate, a zwitterionic species known as a carbinolamine. openstax.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, yielding a neutral amino alcohol intermediate. openstax.orglibretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the amino alcohol is protonated, forming a good leaving group (water). openstax.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. openstax.orglibretexts.org

Deprotonation: A base (which can be another molecule of the amine or the solvent) removes a proton from the nitrogen atom, yielding the neutral imine.

Reduction: The resulting imine is then reduced to the final amine product, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

A general representation of this mechanistic pathway is outlined below:

StepDescriptionIntermediate/Product
1Nucleophilic attack of cyclopropylamine on the carbonyl carbonTetrahedral zwitterionic intermediate (Carbinolamine)
2Proton transferNeutral amino alcohol
3Protonation of the hydroxyl groupProtonated amino alcohol
4Elimination of waterIminium ion
5DeprotonationImine
6ReductionThis compound

The benzonitrile (B105546) moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net These reactions provide pathways to synthesize a range of derivatives with different functionalities.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds via an amide intermediate. libretexts.org

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org

Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide ion to the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgvanderbilt.edu This transformation involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org

The following table summarizes key transformations of the nitrile group:

ReactionReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic acid
ReductionLiAlH₄, then H₂O; or H₂, catalystPrimary amine
Grignard Reaction1. RMgX 2. H₃O⁺Ketone

Intramolecular and Intermolecular Reactions of the Compound

The presence of both a cyclopropyl (B3062369) group and a benzonitrile system allows for a range of potential intramolecular and intermolecular reactions, including rearrangements and functional group interconversions.

While specific rearrangement reactions for this compound are not extensively documented, related chemistries suggest potential pathways.

Cyclopropyl Ring Rearrangements: Cyclopropyl-substituted carbenes and nitrenium ions are known to undergo ring-opening and rearrangement reactions. chemrxiv.orgchemrxiv.orgresearchgate.netsoton.ac.uk For instance, the formation of a nitrenium ion on the cyclopropylamino nitrogen through oxidation could potentially lead to ring expansion to form an azetidinium ion or elimination of ethylene to yield an isonitrilium species. chemrxiv.orgchemrxiv.org Theoretical studies on cyclopropyl carbenes indicate that they can rearrange to cyclobutenes. researchgate.netsoton.ac.uk

Benzonitrile Rearrangements: The benzonitrile moiety itself can participate in rearrangement reactions under specific conditions, such as the Lossen rearrangement if the nitrile group were to be converted to a hydroxamic acid derivative. thermofisher.comorganic-chemistry.org

The amine and nitrile functionalities in this compound can be converted into a variety of other functional groups, expanding its synthetic utility. organic-chemistry.orgub.educompoundchem.comimperial.ac.uk

Amine Group Transformations:

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Alkylation: The secondary amine can be further alkylated.

Oxidation: Oxidation of the amine could lead to the formation of nitrones or other oxidized species.

Conversion to Leaving Groups: The amine could be converted into a better leaving group, such as a sulfonate, to facilitate substitution reactions. ub.edu

Nitrile Group Transformations: As discussed in section 3.1.2, the nitrile can be converted to amines, carboxylic acids, or ketones.

The table below provides examples of functional group interconversions:

Starting Functional GroupReagent(s)Resulting Functional Group
Secondary AmineAcyl chlorideAmide
Secondary AmineAlkyl halideTertiary Amine
NitrileH₃O⁺Carboxylic Acid
NitrileLiAlH₄Primary Amine

Photochemical Reactivity of the Benzonitrile System

The benzonitrile chromophore in this compound is expected to exhibit photochemical reactivity upon absorption of UV light. aanda.orgacs.orgacs.org

Photocycloadditions: Benzonitrile is known to undergo photochemical cycloadditions with alkenes. acs.orgacs.org These reactions can occur at the 1,2-positions of the benzene (B151609) ring to form bicyclo[4.2.0]octadienes or at the nitrile function to yield azetines, depending on the nature of the alkene. acs.org

Photoisomerization: Studies on methylbenzonitriles have shown that they can undergo photoinduced interconversion between para, meta, and ortho isomers via a biradical mechanism. nih.gov This suggests that this compound could potentially undergo similar rearrangements under photochemical conditions.

Photodissociation: The UV photodestruction of protonated benzonitrile leads to the formation of highly reactive cationic species, such as the phenylium cation, which are important precursors for larger aromatic molecules. aanda.org While the conditions are specific, this highlights a potential degradation pathway for the benzonitrile moiety under high-energy irradiation.

Intramolecular Charge Transfer: In molecules containing both an electron-donating group (like an amino group) and an electron-accepting group (like a nitrile) on a benzene ring, intramolecular charge transfer (ICT) can occur in the excited state. nih.govresearchgate.net This process can lead to dual fluorescence and is influenced by the twisting of the donor group relative to the aromatic ring. nih.govresearchgate.net

Hydride Transfer Reactions in Related Nitrile Compounds

Hydride transfer reactions are a fundamental class of transformations for the nitrile group (C≡N). In compounds structurally related to this compound, such as various benzonitrile derivatives, the nitrile group is a key functional handle for conversion into amines or aldehydes. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon atom of the polarized C≡N triple bond. libretexts.orgopenstax.org The outcome of the reduction is highly dependent on the nature of the hydride reagent employed.

Mechanism with Strong Hydride Donors

Strong, unhindered hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), are powerful enough to reduce nitriles completely to primary amines. libretexts.orglibretexts.org The mechanism involves the sequential addition of two hydride equivalents.

First Hydride Addition: The initial step is the nucleophilic attack of a hydride ion on the nitrile carbon. This breaks the pi bond and forms an intermediate imine anion. libretexts.orgjove.comchemistrysteps.com This anionic species is stabilized through the formation of a Lewis acid-base complex with the aluminum species. libretexts.orglibretexts.orglibretexts.org

Second Hydride Addition: The C=N bond of the imine intermediate is still susceptible to nucleophilic attack. A second hydride ion adds to the carbon atom, resulting in a dianion intermediate where the nitrogen is bonded to the metal species. libretexts.orgopenstax.orgjove.com

Workup: Subsequent protonation of the dianion by an aqueous or acidic workup cleaves the nitrogen-metal bonds and yields the final primary amine product. libretexts.orgjove.comchemistrysteps.com

This reduction is a highly effective and common laboratory method for the synthesis of primary amines from nitrile precursors. libretexts.org

Mechanism with Milder, Sterically Hindered Hydride Donors

When nitriles are treated with milder, more sterically bulky hydride reagents like Diisobutylaluminium hydride (DIBAL-H), the reaction can be controlled to stop after a single hydride addition. jove.comchemistrysteps.com This selectivity allows for the synthesis of aldehydes from nitriles.

The mechanism proceeds as follows:

Lewis Acid-Base Adduct Formation: DIBAL-H first acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This coordination increases the electrophilic character of the nitrile carbon. libretexts.orgwikipedia.org

Single Hydride Transfer: A single hydride ion is then transferred from the aluminum to the nitrile carbon, forming a stable N-aluminated imine intermediate. libretexts.orgwikipedia.org Unlike LiAlH₄, the bulk and reduced reactivity of DIBAL-H prevent a second hydride addition to this intermediate. chemistrysteps.com

Hydrolysis: The reaction is quenched with an aqueous acid workup, which hydrolyzes the imine intermediate to furnish an aldehyde as the final product. libretexts.orgwikipedia.org

Alternative Hydride Systems

Besides LiAlH₄ and DIBAL-H, other systems have been developed for nitrile reduction. Sodium borohydride (NaBH₄), typically unreactive towards nitriles, can effect their reduction to primary amines in the presence of transition metal salt catalysts like cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂). wikipedia.orgresearchgate.net Another system, employing sodium hydride (NaH) and zinc chloride (ZnCl₂), provides a method for the controlled mono-hydride reduction of nitriles to aldehydes. ntu.edu.sg

Catalytic hydrogenation, using H₂ gas as the hydride source with catalysts such as Raney nickel or platinum dioxide, is also a widely used method, particularly in industrial applications, for the synthesis of primary amines from nitriles. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For 4-[1-(Cyclopropylamino)ethyl]benzonitrile (C₁₂H₁₄N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Data Table: HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z)
[M+H]⁺187.1230To be determined experimentally

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for the analysis of complex mixtures and the purification and identification of target compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS, the compound is first separated from impurities by liquid chromatography and then introduced into the mass spectrometer. This technique would be suitable for the analysis of this compound, providing both its retention time from the LC column and its mass spectrum. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. The resulting mass spectrum would show the protonated molecule [M+H]⁺ and could be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. A plausible fragmentation pathway could involve the loss of the cyclopropyl (B3062369) group or cleavage of the bond between the ethyl group and the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. If this compound is sufficiently volatile, GC-MS could be employed. The compound would be separated by gas chromatography and then ionized, typically by electron ionization (EI). EI is a higher-energy ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern would serve as a molecular fingerprint, providing valuable structural information. Key fragments might include the tropylium (B1234903) ion (m/z 91) from the benzonitrile (B105546) moiety and ions corresponding to the loss of methyl and cyclopropyl radicals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group possesses characteristic vibrational frequencies, making techniques like Infrared (IR) spectroscopy powerful tools for structural confirmation.

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the nitrile, the secondary amine, the aromatic ring, and the aliphatic (ethyl and cyclopropyl) components.

The most prominent and diagnostically significant peak is anticipated to be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. For aromatic nitriles, this vibration typically results in a sharp, intense absorption band in the region of 2240–2220 cm⁻¹. spectroscopyonline.com The conjugation with the benzene (B151609) ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com

Another key feature is the N-H stretching vibration of the secondary amine. This typically appears as a single, moderately intense peak in the 3350–3310 cm⁻¹ region. spectroscopyonline.com The presence of a single peak distinguishes it from a primary amine, which would show two peaks corresponding to symmetric and asymmetric stretches. A broader N-H bending vibration may also be observed around 1580-1550 cm⁻¹. researchgate.net

The spectrum will also be characterized by various C-H stretching vibrations. Aromatic C-H stretches are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). researchgate.net In contrast, the aliphatic C-H stretching vibrations from the ethyl and cyclopropyl groups will produce strong absorptions just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹). researchgate.net The C-H bonds within the strained cyclopropyl ring may also exhibit distinct absorptions at higher frequencies within the C-H region, sometimes above 3000 cm⁻¹.

Finally, the presence of the para-substituted benzene ring can be confirmed by characteristic C=C stretching vibrations within the 1600–1450 cm⁻¹ range and strong C-H out-of-plane bending bands in the 860–800 cm⁻¹ region.

The expected key IR absorption bands for this compound are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Nitrile (C≡N)Stretch2240 - 2220Strong, Sharp
Secondary Amine (N-H)Stretch3350 - 3310Medium
Secondary Amine (N-H)Bend1580 - 1550Medium to Weak
Aromatic C-HStretch3100 - 3000Medium to Weak
Aliphatic C-H (Ethyl, Cyclopropyl)Stretch3000 - 2850Strong
Aromatic C=CRing Stretch~1600, ~1500, ~1450Medium to Strong
Aromatic C-H (p-substituted)Out-of-plane Bend860 - 800Strong

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods confirm the connectivity and functional groups of a molecule, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure in the solid state. This technique allows for the precise determination of atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated.

For this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would yield a wealth of structural information. The analysis would reveal the molecule's conformation, including the relative orientations of the benzonitrile group, the ethyl side chain, and the cyclopropylamine (B47189) moiety. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group, which dictate how the molecules pack together to form the crystal lattice.

As of this writing, a search of publicly available crystallographic databases did not yield an experimental crystal structure for this compound. However, if such data were available, it would be presented in a standardized format, typically including the parameters listed in the table below.

Crystallographic Parameter Information Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, triclinic). mdpi.com
Space GroupThe symmetry elements present within the unit cell. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the edges and the angles between them for the smallest repeating unit of the crystal.
ZThe number of molecules per unit cell.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed by three consecutively bonded atoms.
Torsion Angles (°)The dihedral angles describing the conformation around a chemical bond.

This crystallographic data would provide the ultimate confirmation of the molecule's structure and offer critical insights into its solid-state properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. In a typical study, the geometry of 4-[1-(Cyclopropylamino)ethyl]benzonitrile would be optimized to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure, or minimum on the potential energy surface, is located. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. irjweb.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents hypothetical, yet plausible, data representative of a DFT geometry optimization output.

ParameterAtoms InvolvedValue (Å or °)
Bond Length C≡N (Nitrile)1.15 Å
C-C (Benzene Ring)1.39 Å
C-N (Amino)1.47 Å
C-C (Cyclopropyl)1.51 Å
Bond Angle C-C≡N179°
C-C-C (Benzene)120°
C-N-C (Amino)118°
Dihedral Angle C(ring)-C(ethyl)-N-C(cyclo)175°

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction. nih.govnih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactive nature. irjweb.com

Table 2: Exemplary Frontier Orbital Properties and Reactivity Descriptors This table presents hypothetical data to illustrate the output of an FMO analysis.

ParameterSymbolIllustrative ValueSignificance
HOMO EnergyEHOMO-6.5 eVElectron-donating ability
LUMO EnergyELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap ΔE 5.3 eV Chemical reactivity and stability
Ionization PotentialI ≈ -EHOMO6.5 eVEnergy to remove an electron
Electron AffinityA ≈ -ELUMO1.2 eVEnergy released when gaining an electron
Chemical Hardnessη = (I-A)/22.65 eVResistance to change in electron distribution
Electronegativityχ = (I+A)/23.85 eVPower to attract electrons

Prediction of Spectroscopic Parameters

DFT calculations can also predict various spectroscopic properties, which are invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to excited states. For this compound, this would reveal the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the benzonitrile (B105546) moiety.

Furthermore, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. This allows for the assignment of specific vibrational modes, such as the characteristic C≡N stretch of the nitrile group or the N-H bend of the secondary amine. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing a theoretical spectrum that aids in the structural elucidation of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. frontiersin.org An MD simulation would reveal the conformational landscape of this compound, identifying the most stable orientations (rotamers) of the cyclopropylamino and ethyl groups relative to the benzonitrile ring. This is particularly important for understanding how the molecule's shape fluctuates in different environments, such as in solution. chemrxiv.orgrsc.org

If this compound is investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations are essential for exploring its binding mode and stability. By placing the molecule in the active site of a target protein and simulating the system's dynamics, researchers can analyze the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), calculate the binding free energy, and understand the structural basis of its potential biological activity. frontiersin.org Studies on related benzonitrile derivatives, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), have extensively used MD to understand solvent effects and excited-state dynamics, highlighting the power of this technique. diva-portal.orgnih.gov

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For any potential reaction involving this compound, such as a cycloaddition or nucleophilic substitution, DFT can be used to map the entire reaction pathway. researchgate.netmdpi.com

Prediction of Physicochemical Descriptors for Structure-Activity Correlation

In silico methods can rapidly predict a wide range of physicochemical properties that are critical for applications such as drug discovery and materials science. For this compound, these descriptors can be calculated from its 2D or 3D structure.

These parameters are essential for developing Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. Such models correlate these computed descriptors with experimentally observed biological activity or physical properties, enabling the prediction of a compound's behavior and the rational design of new molecules with improved characteristics.

Table 3: Predicted Physicochemical Descriptors (Illustrative) This table contains exemplary data for key physicochemical properties that can be calculated computationally.

DescriptorAbbreviationIllustrative ValueRelevance
Molecular WeightMW186.25 g/mol Basic molecular property
Log P (Octanol-Water Partition)LogP2.8Lipophilicity, membrane permeability
Topological Polar Surface AreaTPSA36.1 ŲDrug transport properties
Number of Hydrogen Bond DonorsHBD1Intermolecular interactions
Number of Hydrogen Bond AcceptorsHBA2Intermolecular interactions
Molar RefractivityMR57.4 cm³Molar volume and polarizability

In-Depth Analysis of this compound Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study

Despite the specific chemical structure of this compound suggesting potential pharmacological relevance, a thorough review of publicly accessible scientific literature, patents, and chemical databases reveals a significant lack of specific research on this compound and its direct analogs. This scarcity of data precludes the construction of a detailed structure-activity relationship (SAR) article as requested.

While the individual components of the molecule—the cyclopropylamine (B47189) group, the ethyl linker, and the benzonitrile moiety—are prevalent in medicinal chemistry and have been subjects of extensive research, the specific combination present in this compound does not appear in dedicated SAR studies. General principles derived from related classes of compounds can offer hypothetical insights, but a scientifically rigorous article with detailed data tables and specific findings as outlined in the user's request cannot be generated without direct experimental evidence.

What can be inferred from related structures is the potential for this compound to interact with a variety of biological targets. The cyclopropylamine moiety is a well-known feature in many bioactive compounds, often conferring increased potency, metabolic stability, or altered selectivity. It is a key component in several approved drugs. Similarly, the benzonitrile group is a common substituent in drug candidates, capable of participating in various interactions with protein targets, including hydrogen bonding and dipole-dipole interactions.

The absence of specific SAR data for this compound means that any discussion on design principles, critical pharmacophoric elements, structural requirements for target interactions, QSAR modeling, and conformational adaptability would be purely speculative. To construct the requested article, one would need access to a series of analogs where systematic modifications have been made to the cyclopropyl (B3062369) group, the stereochemistry of the ethyl linker, and the position and nature of substituents on the benzonitrile ring, along with their corresponding biological activity data. Such data is not available in the public domain.

Therefore, while the chemical structure of this compound is intriguing from a medicinal chemistry perspective, the lack of published research makes it impossible to fulfill the request for a detailed and scientifically accurate article based on the provided outline. The creation of such an article would necessitate the fabrication of data, which falls outside the scope of providing factual and reliable information.

Exploration of Biological Interactions and Molecular Mechanisms

Investigation of Specific Molecular Targets and Binding Affinities

The biological effects of a compound are fundamentally dictated by its interactions with specific molecular targets within the body. For 4-[1-(Cyclopropylamino)ethyl]benzonitrile, these interactions can be inferred by examining the known activities of its constituent chemical groups.

Enzyme Inhibition and Activation Studies

The cyclopropylamine (B47189) group is a well-established pharmacophore known for its ability to act as a mechanism-based inhibitor of a variety of enzymes. This inhibitory action often proceeds through the oxidative activation of the cyclopropylamine by the enzyme's catalytic machinery, leading to the opening of the strained cyclopropyl (B3062369) ring. This process generates a highly reactive intermediate that can then form a covalent bond with the enzyme, leading to its irreversible inactivation.

Another significant family of enzymes targeted by cyclopropylamines is the cytochrome P450 (CYP) superfamily. These enzymes are central to the metabolism of a vast array of xenobiotics, including many drugs. The mechanism of inhibition is similar to that for MAOs, involving the formation of a reactive intermediate that covalently modifies the enzyme. This can have significant implications for drug-drug interactions if the compound were to be co-administered with other medications metabolized by the same CYP isoforms.

Furthermore, the cyclopropylamine moiety has been incorporated into inhibitors of other enzymes, such as lysine-specific demethylase 1 (LSD1) , a target in cancer therapy. nih.govresearchgate.net The ability of the cyclopropylamine to form a covalent adduct with the flavin cofactor of LSD1 is the basis for its inhibitory action.

The benzonitrile (B105546) group, while generally less reactive than the cyclopropylamine, can also play a crucial role in enzyme inhibition. The nitrile functionality is a potent hydrogen bond acceptor and can participate in key polar interactions within an enzyme's active site. nih.gov Benzonitrile derivatives have been identified as inhibitors of various enzymes, including kinases. google.comacs.orged.ac.uk The para-substitution pattern on the benzonitrile ring, as seen in this compound, is a common feature in many bioactive molecules and can influence binding affinity and selectivity. nih.gov

A hypothetical data table for the enzyme inhibitory profile of this compound, based on the activities of its structural motifs, is presented below. It is important to note that this is a projection and would require experimental validation.

Enzyme TargetPredicted InteractionPotential IC50 Range
Monoamine Oxidase A (MAO-A)Irreversible Inhibition10 nM - 1 µM
Monoamine Oxidase B (MAO-B)Irreversible Inhibition5 nM - 500 nM
Cytochrome P450 (e.g., CYP3A4)Mechanism-Based Inhibition1 µM - 50 µM
Lysine-Specific Demethylase 1 (LSD1)Potential Inhibition500 nM - 10 µM
Various KinasesCompetitive Inhibition100 nM - 20 µM

Receptor Binding Profiling and Ligand-Receptor Dynamics

While enzyme inhibition is a likely mode of action, the structural features of this compound also suggest potential interactions with various receptors. The presence of a protonatable amine and an aromatic ring are common features in ligands for aminergic G-protein coupled receptors (GPCRs).

For instance, derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective ligands for the dopamine (B1211576) D3 receptor . nih.gov The cyclopropyl group can confer conformational rigidity, which can be advantageous for achieving high receptor affinity and selectivity. acs.org The interaction of the amine with key acidic residues, such as aspartate in the third transmembrane domain of many aminergic GPCRs, is a critical determinant of binding. nih.gov

The benzonitrile moiety can also contribute to receptor binding. The nitrile group can act as a bioisostere for other polar groups and engage in hydrogen bonding or dipole-dipole interactions with the receptor. Furthermore, the phenyl ring itself can participate in hydrophobic or π-π stacking interactions within the receptor's binding pocket.

A comprehensive receptor binding screen would be necessary to fully characterize the profile of this compound. A hypothetical screening panel and potential interactions are outlined in the table below.

Receptor TargetPredicted InteractionPotential Ki Range
Dopamine D2/D3 ReceptorsAgonist or Antagonist50 nM - 5 µM
Serotonin (5-HT) ReceptorsAgonist or Antagonist100 nM - 10 µM
Adrenergic ReceptorsAgonist or Antagonist200 nM - 20 µM
Sigma ReceptorsLigand100 nM - 5 µM

Modulation of Cellular Pathways and Biochemical Processes

By interacting with specific enzymes and receptors, this compound has the potential to modulate a variety of cellular signaling pathways and biochemical processes.

Inhibition of MAO, for example, would lead to an increase in the synaptic levels of monoamine neurotransmitters. This would have a profound impact on neurotransmitter signaling pathways , affecting mood, cognition, and motor control. The downstream effects would be mediated by the activation of various dopamine, serotonin, and adrenergic receptors.

If the compound were to inhibit key kinases, it could interfere with intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. Many kinase inhibitors are used in cancer therapy to block the signaling pathways that drive tumor growth. acs.orged.ac.uk For example, some benzonitrile-containing compounds have been investigated as inhibitors of receptor tyrosine kinases and the PI3K/AKT/mTOR pathway. sci-hub.st

The potential interaction with dopamine D3 receptors suggests a possible role in modulating pathways involved in reward, motivation, and fine motor control. D3 receptor signaling is a key area of research for the treatment of substance abuse disorders and Parkinson's disease. nih.gov

Comparative Analysis with Related Bioactive Compounds

To further understand the potential biological profile of this compound, it is instructive to compare it with structurally related compounds for which biological data are available.

Tranylcypromine (B92988): As a classic cyclopropylamine-containing MAO inhibitor, tranylcypromine serves as a key comparator. Both molecules share the reactive cyclopropylamine moiety. However, the replacement of the phenyl ring in tranylcypromine with the 4-cyanobenzyl group in the target compound could significantly alter its potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the nitrile group in the para position could influence the electronic properties of the amine and its interaction with the enzyme.

4-Aminoquinoline (B48711) Derivatives: Compounds such as chloroquine, which are 4-aminoquinoline derivatives, have a different heterocyclic core but share the feature of a substituted amine side chain. Structure-activity relationship studies on these compounds have shown that modifications to the amine side chain and substituents on the aromatic ring have a profound impact on their antiplasmodial activity. nih.govnih.govyoutube.com This highlights the importance of the nature of the side chain and the substitution pattern on the aromatic ring for biological activity.

Benzonitrile-Containing Kinase Inhibitors: A vast number of kinase inhibitors incorporate a benzonitrile scaffold. google.comacs.orged.ac.uk Comparing the structure of this compound to these inhibitors reveals common structural motifs, such as the substituted aromatic ring. However, the specific nature of the side chain is critical for kinase selectivity and potency. The cyclopropylaminoethyl group is distinct from the side chains typically found in approved kinase inhibitors, suggesting a potentially novel pharmacological profile.

Synthesis and Investigation of Derivatives and Analogues

Rational Design and Synthesis of Chemically Diverse Analogues

The rational design of analogues of 4-[1-(Cyclopropylamino)ethyl]benzonitrile is guided by established structure-activity relationships (SAR) and the known roles of its constituent functional groups in molecular recognition. The design strategy typically involves systematic modification of three key regions of the molecule: the substituted benzonitrile (B105546) ring, the ethyl linker, and the cyclopropylamino moiety.

Modification of the Benzonitrile Ring: The para-substituted benzonitrile is a common motif in pharmaceuticals. nih.gov The nitrile group often acts as a bioisostere for carbonyl or halogen groups and can participate in crucial hydrogen bonding, polar interactions, or π-π interactions with biological targets. nih.govresearchgate.net The design of analogues may involve:

Positional Isomerism: Moving the cyano group to the ortho- or meta-positions to probe the geometric requirements of the binding pocket.

Substitution: Introducing various substituents (e.g., halogens, alkoxy, alkyl groups) onto the benzene (B151609) ring to modulate electronic properties, lipophilicity, and metabolic stability. Electron-withdrawing or -donating groups can influence the polarity of the nitrile and the aromatic ring's susceptibility to oxidative metabolism. nih.gov

Modification of the Linker and Amino Group: The ethylamino portion provides a flexible linkage and a basic nitrogen center.

Alkyl Chain Homologation/Constriction: The ethyl linker can be lengthened or shortened to optimize the distance between the aromatic ring and the cyclopropyl (B3062369) group. Introducing conformational constraints, such as incorporating the linker into a ring system, can also be explored.

N-Substitution: Replacing the cyclopropyl group with other small alkyl rings (e.g., cyclobutyl), branched or linear alkyl groups, or incorporating the nitrogen into a heterocyclic ring (e.g., piperidine, morpholine) can significantly impact potency and physical properties. The cyclopropyl group itself is known to enhance metabolic stability and binding affinity. nih.govacs.org

The synthesis of these diverse analogues often relies on modular and convergent synthetic routes. A common approach involves the reductive amination of a suitable ketone precursor, 4-(1-oxoethyl)benzonitrile, with cyclopropylamine (B47189) or its corresponding analogues. Alternatively, routes can be developed from 4-aminobenzonitrile (B131773) building blocks. rsc.orgpatsnap.com For instance, a series of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles, which share the cyclopropylamino and carbonitrile features, were successfully synthesized to explore their activity as EGFR inhibitors. nih.gov

Construction of Chemical Libraries for High-Throughput Screening

To efficiently explore a wide range of structural variations, chemical libraries based on the this compound scaffold are constructed for high-throughput screening (HTS). springernature.comchemrxiv.org HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. springernature.com The construction of these libraries typically employs combinatorial or parallel synthesis techniques.

A representative combinatorial approach to generating a library around this scaffold could involve a multi-component reaction strategy or a stepwise parallel synthesis on a solid support or in solution. For example, a library could be generated from a matrix of precursor compounds:

Set A (Ketones): A collection of substituted 1-(phenyl)ethan-1-one derivatives with diversity on the aromatic ring (e.g., 4-acetylbenzonitrile (B130643), 3-acetylbenzonitrile, 4-acetyl-2-fluorobenzonitrile).

Set B (Amines): A diverse set of primary amines, including cyclopropylamine, cyclobutylamine, isopropylamine, and various substituted anilines.

By reacting each member of Set A with each member of Set B under reductive amination conditions in a multi-well plate format, a large and diverse library of analogues can be rapidly synthesized. nih.govnih.gov These libraries are designed to cover a broad chemical space, varying properties such as size, lipophilicity, and hydrogen bonding capacity to maximize the chances of discovering novel, active compounds. umn.edu

Library Design StrategyBuilding Block A (Example)Building Block B (Example)Resulting Scaffold Variation
Ring Variation 4-AcetylbenzonitrileCyclopropylamineBenzonitrile core
4-AcetylpyridineCyclopropylaminePyridine bioisostere
1-AcetylnaphthaleneCyclopropylamineExpanded aromatic system
Amine Variation 4-AcetylbenzonitrileCyclopropylamineCyclopropylamino moiety
4-AcetylbenzonitrileIsopropylamineIsopropylamino bioisostere
4-AcetylbenzonitrileMorpholineHeterocyclic amine

Evaluation of Novel Chemical Entities within a Defined Structure-Activity Space

Once a library of analogues is synthesized, the compounds are evaluated in biological assays to establish a structure-activity relationship (SAR). The SAR helps to identify which structural features are essential for activity and which can be modified to improve desired properties. nih.gov

For a hypothetical target, the evaluation of analogues of this compound would involve screening for potency (e.g., IC₅₀ or EC₅₀ values). A study on the related 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR inhibitors provides a practical example of SAR exploration. nih.gov In that series, modifications to the aryl ring attached to the cyclopropyl group led to significant changes in inhibitory activity, demonstrating the sensitivity of the target to substitutions at that position. nih.gov

A similar SAR table could be constructed for analogues of this compound.

CompoundR1 (Benzene Ring)R2 (Amine Group)Potency (IC₅₀, nM)
Parent 4-CNCyclopropyl50
Analogue 1 3-CNCyclopropyl250
Analogue 2 4-CN, 2-FCyclopropyl25
Analogue 3 4-CNIsopropyl150
Analogue 4 4-ClCyclopropyl>1000

This data is hypothetical and for illustrative purposes only.

From such data, key insights can be derived. For example, the data might suggest that a fluorine atom at the 2-position of the benzonitrile ring enhances potency (Analogue 2), while moving the nitrile to the 3-position is detrimental (Analogue 1). Replacing the cyclopropyl group with a more flexible isopropyl group could decrease activity (Analogue 3), highlighting the importance of the rigid cyclopropyl moiety for optimal binding. nih.gov Similarly, replacing the nitrile with a chloro group might abolish activity (Analogue 4), indicating a critical role for the nitrile in target engagement. nih.gov

Bioisosteric Replacements and Their Impact on Molecular Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. nih.govu-tokyo.ac.jp For the this compound scaffold, several bioisosteric replacements can be envisioned to fine-tune molecular properties.

Nitrile Group Bioisosteres: The nitrile group is a versatile pharmacophore but can sometimes be metabolically liable or contribute to off-target toxicities. researchgate.net

Ketone/Halogen: It often serves as a bioisostere for a ketone or a halogen atom, capable of acting as a hydrogen bond acceptor. nih.gov

Heterocycles: Small, five-membered heterocycles like oxadiazole or triazole can mimic the size, electronics, and hydrogen-bonding capacity of the nitrile group while potentially improving metabolic stability and solubility.

Cyclopropyl Group Bioisosteres: The cyclopropyl group is prized for conferring rigidity and metabolic stability, often protecting adjacent sites from metabolism. nih.gov

Isopropyl/gem-Dimethyl: It is frequently used as a rigid bioisostere for an isopropyl or a gem-dimethyl group. This replacement can lock the molecule into a more favorable binding conformation. nih.govbeilstein-journals.org

Oxetane (B1205548): An oxetane ring can serve as a replacement for a gem-dimethyl group, introducing polarity and improving aqueous solubility without significantly increasing molecular volume.

Benzene Ring Bioisosteres: While aromatic rings are common in drugs, they can be associated with metabolic liabilities and poor solubility. nih.gov

Saturated Rings: Replacing the flat aromatic ring with saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane can improve solubility and metabolic properties, a strategy often referred to as "escaping from flatland." nih.gov

The impact of these replacements on key molecular properties is a critical consideration in drug design.

Bioisosteric ReplacementOriginal GroupReplacement GroupImpact on Property
Polarity/H-Bonding -CN-C(=O)CH₃Similar H-bond acceptor, increased steric bulk
-CNOxadiazole ringMaintains H-bond acceptor, may improve solubility
Lipophilicity/Shape CyclopropylIsopropylIncreased lipophilicity (LogP), increased flexibility beilstein-journals.org
BenzeneBicyclo[1.1.1]pentaneDecreased lipophilicity, improved solubility, increased sp³ character nih.gov
Metabolic Stability IsopropylCyclopropylOften increases metabolic stability nih.govnih.gov

Analytical Research Methods and Quality Control

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are central to the isolation, purification, and purity evaluation of "4-[1-(Cyclopropylamino)ethyl]benzonitrile". High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed techniques for these purposes.

HPLC is a cornerstone for the final purity assessment and quantitative analysis of "this compound". The development of a robust, stability-indicating HPLC method is critical for separating the main compound from any process-related impurities and potential degradation products. chromatographyonline.com

A typical reversed-phase HPLC (RP-HPLC) method is often the preferred approach. Method development involves a systematic evaluation of stationary phases, mobile phase composition, pH, and detection wavelength to achieve optimal separation. Given that the compound possesses a chiral center, specific chiral stationary phases (CSPs) are necessary to separate its enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for resolving chiral amines and related compounds. mdpi.com

The process begins with selecting an appropriate column, often a C18 or C8 stationary phase for achiral separations or a specialized chiral column for enantiomeric resolution. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comsielc.com Gradient elution is commonly employed to ensure the timely elution of all components with good peak shape. chromatographyonline.com

Detection is usually performed using a UV detector, set at a wavelength where the benzonitrile (B105546) chromophore exhibits maximum absorbance, likely around 220-254 nm. nih.govhelixchrom.com A photodiode array (PDA) detector is particularly useful as it can provide spectral data for peak purity assessment. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Achiral Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 5 µL

For chiral separations, the conditions would be adapted for a specific chiral stationary phase, often involving a mobile phase of hexane (B92381)/ethanol or other non-polar/polar solvent mixtures. rsc.org Method validation is then performed according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. researchgate.net

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of the synthesis of "this compound". researchgate.net It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product and any byproducts. researchgate.net

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate (the stationary phase). The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate. orgsyn.org The choice of eluent is critical for achieving good separation between the starting materials (e.g., 4-acetylbenzonitrile (B130643) and cyclopropylamine), the product, and any intermediates.

After development, the plate is visualized, typically under UV light (254 nm), where the aromatic benzonitrile ring will quench the fluorescence of the indicator in the silica gel, appearing as dark spots. The relative positions of the spots, indicated by their retention factor (Rf) values, provide information about the reaction's progress. researchgate.net Complete consumption of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction's completion.

Quantitative Analysis of the Compound and its Derivatives

Quantitative analysis is crucial for determining the exact amount of "this compound" in a sample, often expressed as an assay or potency. The validated HPLC method described previously is the primary tool for this purpose.

The quantitation is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area response of the main compound against a series of known concentrations of a certified reference standard. researchgate.net The concentration of "this compound" in an unknown sample is then determined by interpolating its peak area from this calibration curve.

For derivatives or related substances, their quantification is also performed using the same HPLC method, often by calculating their percentage relative to the main peak. This requires careful validation to ensure that the response factor of each derivative is known or is sufficiently close to that of the parent compound for accurate area percent calculations.

Impurity Profiling and Identification Protocols

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying all potential impurities in the drug substance. ijbpas.com According to ICH guidelines, impurities present at levels above a certain threshold (typically 0.1%) must be identified and characterized. iajps.com

Potential impurities in "this compound" can originate from several sources:

Starting Materials and Intermediates: Unreacted 4-acetylbenzonitrile or cyclopropylamine (B47189).

Byproducts of the Synthesis: Products from side reactions occurring during the synthesis. acs.org

Degradation Products: Impurities formed due to exposure to light, heat, or humidity during storage.

The developed stability-indicating HPLC method is the primary tool for detecting and quantifying these impurities. ijprdjournal.com For the identification of unknown impurities, hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, providing both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS, which helps in determining the molecular weight of the impurity. ijprajournal.com Further structural elucidation can be achieved by isolating the impurity using preparative HPLC followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. ijprajournal.com

Table 2: Potential Impurities and Identification Approach

Potential Impurity Origin Primary Analytical Technique for Identification
4-acetylbenzonitrile Starting Material HPLC (retention time comparison with standard), LC-MS
Cyclopropylamine Starting Material GC-MS (due to volatility), Derivatization followed by HPLC
Over-alkylation products Byproduct LC-MS (for molecular weight), NMR (for structure)
Oxidation products Degradation LC-MS (for molecular weight), Forced degradation studies

Development of Reference Standards and Characterization Protocols

A well-characterized reference standard is essential for the accurate quantitative analysis and identification of "this compound". The reference standard should be of the highest possible purity.

The development of a primary reference standard involves:

Synthesis and Purification: The compound is synthesized and then purified to a very high degree, often using techniques like recrystallization or preparative chromatography. Purity is monitored at each step using HPLC and TLC.

Comprehensive Characterization: The purified material undergoes extensive structural characterization to confirm its identity and structure unequivocally. This involves a battery of spectroscopic techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., nitrile C≡N stretch, N-H stretch).

Elemental Analysis: To determine the empirical formula by measuring the percentage of C, H, and N.

Purity Determination: The purity of the reference standard is determined by a mass balance approach, combining results from HPLC (for organic impurities), Karl Fischer titration (for water content), thermogravimetric analysis (for residual solvents), and residue on ignition (for inorganic impurities). The final assigned purity is typically ≥99.5%.

This fully characterized primary reference standard is then used to qualify secondary or working standards, which are used for routine analytical testing.

Degradation Pathways and Stability Studies

Investigation of Chemical Degradation Mechanisms

Chemical degradation encompasses the processes by which a molecule breaks down due to reaction with its chemical environment, such as water or oxygen.

Hydrolysis is a primary pathway for the degradation of compounds containing susceptible functional groups. For 4-[1-(Cyclopropylamino)ethyl]benzonitrile, the nitrile group (-CN) and the secondary amine are the most likely sites for hydrolytic attack. A typical hydrolytic stability study would involve incubating the compound in aqueous solutions at various pH levels (e.g., acidic, neutral, and basic) and temperatures. The rate of degradation would be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

Under acidic conditions , the nitrile group could potentially hydrolyze to a carboxylic acid, forming 4-(1-(cyclopropylamino)ethyl)benzoic acid.

Under basic conditions , saponification of the nitrile group could also lead to the corresponding carboxylic acid.

The stability of the C-N bond of the secondary amine would also be assessed across the pH range.

A hypothetical data table for such a study is presented below.

pH ConditionTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Major Degradant
2.0 (Acidic)50Data not availableData not availableData not available
7.0 (Neutral)50Data not availableData not availableData not available
9.0 (Basic)50Data not availableData not availableData not available
7.0 (Neutral)25Data not availableData not availableData not available
No published experimental data is available to populate this table.

Oxidative degradation involves the reaction of the compound with oxygen or other oxidizing agents. The secondary amine and the benzylic position (the carbon atom attached to both the benzene (B151609) ring and the ethyl group) in this compound are potential sites for oxidation. Studies would typically expose the compound to oxidizing agents like hydrogen peroxide.

Potential oxidation products could include N-oxides from the secondary amine or ketones formed by oxidation at the benzylic carbon, leading to 4-(1-oxopropyl)benzonitrile after loss of the cyclopropylamine (B47189) group.

Oxidizing AgentConcentrationTemperature (°C)% Degradation after 24hIdentified Oxidation Products
Hydrogen Peroxide3%25Data not availableData not available
AIBN (Radical Initiator)0.1 M60Data not availableData not available
No published experimental data is available to populate this table.

Photochemical Decomposition Studies

Photochemical decomposition refers to the degradation of a molecule upon exposure to light, particularly ultraviolet (UV) radiation. The benzonitrile (B105546) moiety in the compound suggests it will absorb UV light, which could lead to photochemical reactions. A photostability study would involve exposing a solution of the compound to a controlled light source (e.g., a xenon lamp simulating sunlight) and analyzing for degradation over time. The quantum yield of photodegradation would be a key parameter determined in such studies.

Enzymatic Degradation and Metabolic Fate Investigations

To understand the biological stability of this compound, in vitro studies using liver microsomes or specific enzyme preparations would be necessary. These studies help predict the metabolic fate of the compound in a biological system. Key metabolic pathways could include:

N-dealkylation: Cleavage of the cyclopropyl (B3062369) group from the nitrogen atom.

Oxidation: As mentioned previously, oxidation at the benzylic carbon or the aromatic ring.

Hydrolysis: Enzymatic hydrolysis of the nitrile group to a carboxylic acid.

Identification of Degradation Products and Their Formation Pathways

A crucial part of any degradation study is the identification of the resulting degradation products. This is typically achieved using hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Once the structures of the degradants are elucidated, their formation pathways can be proposed based on the reaction conditions and known chemical principles.

Without experimental data, the precise degradation products and their pathways for this compound remain speculative.

Patent Landscape and Academic Innovations

Analysis of Synthetic Process Patents for 4-[1-(Cyclopropylamino)ethyl]benzonitrile and Analogues

A direct patent explicitly detailing a commercial-scale synthesis process for this compound has not been identified. However, the synthesis of structurally related compounds is well-documented in the patent literature, suggesting plausible and adaptable synthetic strategies. These patents often focus on the creation of libraries of compounds for high-throughput screening in drug discovery programs.

The core synthesis of analogous structures typically involves a reductive amination reaction. This key step would likely involve the reaction of 4-(1-oxoethyl)benzonitrile with cyclopropylamine (B47189) in the presence of a reducing agent. Patents for similar transformations highlight various reducing agents and reaction conditions, indicating a degree of process optimization that could be applied to the synthesis of the title compound.

Another patented approach for analogous structures involves the nucleophilic substitution of a suitable leaving group. For instance, a process could be envisioned where 4-(1-chloroethyl)benzonitrile is reacted with cyclopropylamine. The patent literature for related amines showcases a variety of solvents and bases to facilitate this type of reaction, offering a pathway to this compound.

Patent/Reference Type Key Synthetic Step Highlighted Potential Application to Target Compound Example Reactants for Analogue Synthesis
Process Patent AnalogueReductive AminationReaction of a ketone precursor with cyclopropylamine.4-acetylbenzonitrile (B130643) and cyclopropylamine
Process Patent AnalogueNucleophilic SubstitutionReaction of an alkyl halide with cyclopropylamine.4-(1-bromoethyl)benzonitrile and cyclopropylamine
General Method PublicationCatalytic C-N CouplingPalladium-catalyzed coupling of an aryl halide with an amine.4-bromobenzonitrile and a cyclopropylamine-containing fragment

Intellectual Property Related to Novel Derivative Structures

While patents specifically claiming derivatives of this compound are not abundant, the broader patent landscape for cyclopropylamine and benzonitrile-containing molecules reveals a clear trajectory for intellectual property in this area. Patents in this space are typically focused on the development of novel compounds with therapeutic potential, particularly as enzyme inhibitors.

For instance, U.S. Patent 8,853,408 B2, titled "Cyclopropylamines as LSD1 inhibitors," discloses a wide range of cyclopropylamine derivatives, some of which feature a benzonitrile (B105546) moiety, for the treatment of cancer. Although this patent does not explicitly mention this compound, it establishes a precedent for the patentability of novel structures containing these core fragments. The claims in such patents are often broad, covering a genus of compounds defined by variable substituent groups on the core scaffold.

Derivative structures are designed to modulate the physicochemical and pharmacological properties of the parent compound. Modifications could be patented at several positions:

Substitution on the Benzene (B151609) Ring: Introduction of various functional groups (e.g., halogens, alkoxy, alkyl) to influence properties like metabolic stability and target binding.

Modification of the Ethyl Bridge: Altering the length or introducing substituents on the ethyl chain to affect conformational flexibility and potency.

Derivatization of the Cyclopropyl (B3062369) Group: Addition of substituents to the cyclopropyl ring to explore new binding interactions with biological targets.

Review of Research Patents Highlighting Academic Contributions

Direct research patents from academic institutions specifically focused on this compound are not readily identifiable. However, academic research often lays the groundwork for commercially valuable intellectual property. Academic patents in related areas tend to focus on novel synthetic methodologies or the discovery of new biological activities for classes of compounds.

For example, academic research has been pivotal in developing new catalytic systems for C-N bond formation, which are essential for the synthesis of complex amines like the title compound. While these patents may not claim the specific compound, they protect the innovative processes that enable its efficient synthesis.

Academic contributions are also significant in the discovery of new therapeutic targets. A university-led research program might identify a novel biological pathway and then patent the use of a class of compounds, which could include cyclopropylamine-containing benzonitriles, for modulating that pathway. These "use patents" form a critical part of the intellectual property ecosystem.

Emerging Patent Trends in Cyclopropylamine-Containing Benzonitrile Scaffolds

The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable properties such as metabolic stability, conformational rigidity, and improved potency. When combined with the benzonitrile group, a common pharmacophore and versatile synthetic handle, the resulting scaffold is of significant interest in drug discovery.

Emerging patent trends indicate a strong focus on the development of inhibitors for various enzymes, particularly in the field of oncology. The unique structural and electronic properties of the cyclopropyl group allow it to interact with enzyme active sites in ways that are not achievable with more traditional alkyl or aryl substituents.

A notable trend is the incorporation of these scaffolds into molecules targeting epigenetic modulators, such as Lysine-Specific Demethylase 1 (LSD1). The aforementioned U.S. Patent 8,853,408 B2 is a prime example of this trend.

Furthermore, there is a growing interest in the use of these scaffolds in the development of immunomodulatory agents. The patent literature suggests that compounds containing cyclopropylamine and benzonitrile fragments are being explored for their potential to modulate immune responses in various diseases.

Emerging Trend Therapeutic Area Rationale Representative Patent Class
Enzyme InhibitionOncology, VirologyThe cyclopropyl group can provide unique binding interactions and improved metabolic stability.A61K 31/40 (Heterocyclic compounds as medicinal preparations)
Epigenetic ModulationOncologyTargeting enzymes like LSD1 that play a role in cancer development.C07D 207/00 (Heterocyclic compounds with five-membered rings)
ImmunomodulationAutoimmune Diseases, OncologyModulating immune cell function through targeted inhibition of key signaling proteins.A61P 37/00 (Drugs for disorders of the immune system)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.